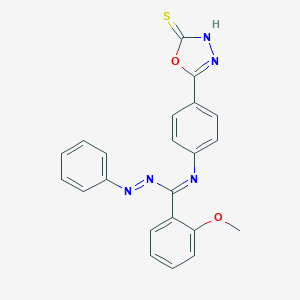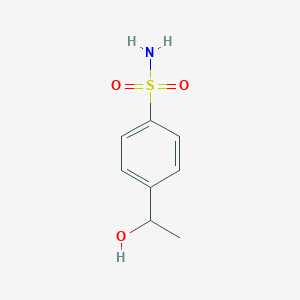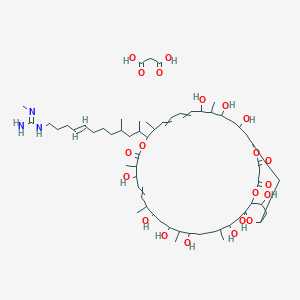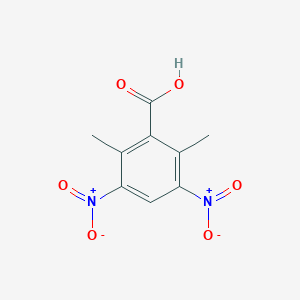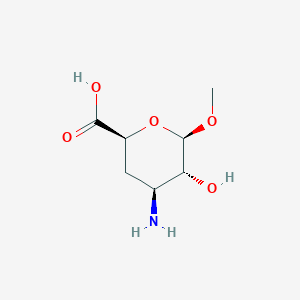
beta-D-xylo-Hexopyranosiduronic acid, methyl 3-amino-3,4-dideoxy-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-D-xylo-Hexopyranosiduronic acid, methyl 3-amino-3,4-dideoxy-(9CI) is a complex chemical compound that has been the focus of extensive scientific research. This compound has been synthesized using various methods and has been found to have potential applications in a variety of scientific fields. In
Wissenschaftliche Forschungsanwendungen
Beta-D-xylo-Hexopyranosiduronic acid, methyl 3-amino-3,4-dideoxy-(9CI) has been found to have potential applications in a variety of scientific fields. In the field of biochemistry, this compound has been used to study the structure and function of glycosaminoglycans, which are important components of extracellular matrices. In addition, beta-D-xylo-Hexopyranosiduronic acid, methyl 3-amino-3,4-dideoxy-(9CI) has been used in the synthesis of glycosaminoglycan mimetics, which have potential therapeutic applications.
Wirkmechanismus
The mechanism of action of beta-D-xylo-Hexopyranosiduronic acid, methyl 3-amino-3,4-dideoxy-(9CI) is not fully understood, but it is thought to involve the inhibition of enzymes involved in the synthesis and degradation of glycosaminoglycans. This inhibition can lead to changes in the structure and function of extracellular matrices, which can have a variety of physiological and pathological effects.
Biochemische Und Physiologische Effekte
Beta-D-xylo-Hexopyranosiduronic acid, methyl 3-amino-3,4-dideoxy-(9CI) has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of enzymes involved in the synthesis and degradation of glycosaminoglycans, leading to changes in the structure and function of extracellular matrices. In addition, beta-D-xylo-Hexopyranosiduronic acid, methyl 3-amino-3,4-dideoxy-(9CI) has been found to have anti-inflammatory and anti-tumor properties.
Vorteile Und Einschränkungen Für Laborexperimente
Beta-D-xylo-Hexopyranosiduronic acid, methyl 3-amino-3,4-dideoxy-(9CI) has several advantages for lab experiments. It is readily available and can be synthesized using various methods. In addition, it has been extensively studied and its mechanism of action is well understood. However, there are also limitations to using this compound in lab experiments. Its effects can be complex and difficult to interpret, and it may not be suitable for all experimental systems.
Zukünftige Richtungen
There are many future directions for research on beta-D-xylo-Hexopyranosiduronic acid, methyl 3-amino-3,4-dideoxy-(9CI). One area of research is the development of glycosaminoglycan mimetics for therapeutic applications. Another area of research is the use of this compound in the study of extracellular matrices and their role in physiological and pathological processes. Additionally, further research is needed to fully understand the mechanism of action of beta-D-xylo-Hexopyranosiduronic acid, methyl 3-amino-3,4-dideoxy-(9CI) and its effects on cellular processes.
Synthesemethoden
Beta-D-xylo-Hexopyranosiduronic acid, methyl 3-amino-3,4-dideoxy-(9CI) can be synthesized using various methods. One of the most common methods is the reaction of D-xylose with nitromethane, followed by reduction with sodium borohydride and acid hydrolysis to yield the desired compound. Other methods include the use of enzymes and chemical reactions involving other sugars.
Eigenschaften
CAS-Nummer |
116233-66-0 |
|---|---|
Produktname |
beta-D-xylo-Hexopyranosiduronic acid, methyl 3-amino-3,4-dideoxy-(9CI) |
Molekularformel |
C7H13NO5 |
Molekulargewicht |
191.18 g/mol |
IUPAC-Name |
(2S,4S,5R,6R)-4-amino-5-hydroxy-6-methoxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C7H13NO5/c1-12-7-5(9)3(8)2-4(13-7)6(10)11/h3-5,7,9H,2,8H2,1H3,(H,10,11)/t3-,4-,5+,7+/m0/s1 |
InChI-Schlüssel |
YUHRIPHWFPBUFJ-MEOJTODESA-N |
Isomerische SMILES |
CO[C@H]1[C@@H]([C@H](C[C@H](O1)C(=O)O)N)O |
SMILES |
COC1C(C(CC(O1)C(=O)O)N)O |
Kanonische SMILES |
COC1C(C(CC(O1)C(=O)O)N)O |
Synonyme |
beta-D-xylo-Hexopyranosiduronic acid, methyl 3-amino-3,4-dideoxy- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



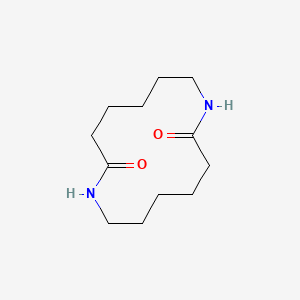
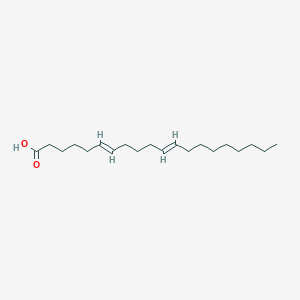
![[(1R,4S)-4-(2-amino-1-hydroxy-6-oxopurin-9-yl)cyclopent-2-en-1-yl]methyl-[hydroxy(phosphonooxy)phosphoryl]oxyphosphinic acid](/img/structure/B39139.png)
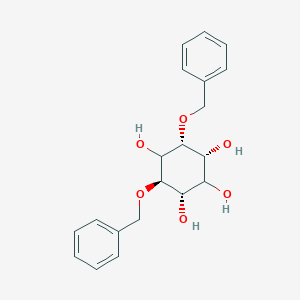
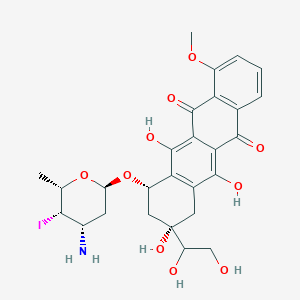
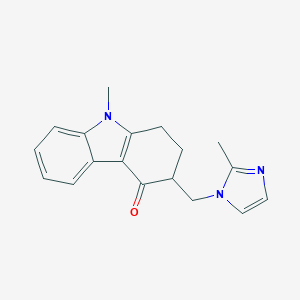
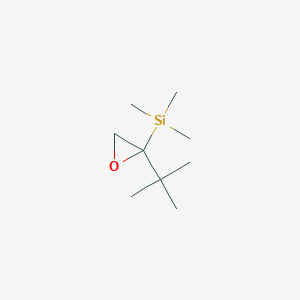
![Furo[3,2-b]pyridine-2-carbaldehyde](/img/structure/B39150.png)
![[(2S,3S,4S,5R,6R)-5-hydroxy-2-methyl-6-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methoxy]-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate](/img/structure/B39151.png)
![(Z,6R)-6-[(3R,3aR,6S,7S,9bR)-6-(3-methoxy-3-oxopropyl)-3a,9b-dimethyl-7-prop-1-en-2-yl-2,3,4,5,6,7,8,9-octahydro-1H-cyclopenta[a]naphthalen-3-yl]-2-methylhept-2-enoic acid](/img/structure/B39152.png)
